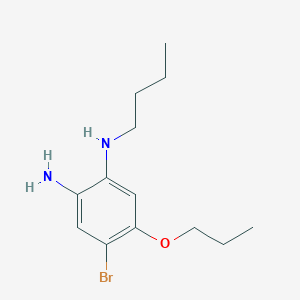
4-bromo-1-N-butyl-5-propoxybenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-N-butyl-5-propoxybenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromine atom, a butyl group, and a propoxy group attached to a benzene ring with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-N-butyl-5-propoxybenzene-1,2-diamine typically involves the following steps:
Alkylation: The attachment of a butyl group to the nitrogen atom.
Etherification: The addition of a propoxy group to the benzene ring.
These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-N-butyl-5-propoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Scientific Research Applications
4-Bromo-1-N-butyl-5-propoxybenzene-1,2-diamine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-N-butyl-5-propoxybenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine: Similar structure with a cyclohexyl group instead of a butyl group.
4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine: Contains a tert-butyl group instead of a butyl group.
Uniqueness
4-Bromo-1-N-butyl-5-propoxybenzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl group provides specific steric and electronic effects that differentiate it from similar compounds.
Properties
Molecular Formula |
C13H21BrN2O |
|---|---|
Molecular Weight |
301.22 g/mol |
IUPAC Name |
4-bromo-1-N-butyl-5-propoxybenzene-1,2-diamine |
InChI |
InChI=1S/C13H21BrN2O/c1-3-5-6-16-12-9-13(17-7-4-2)10(14)8-11(12)15/h8-9,16H,3-7,15H2,1-2H3 |
InChI Key |
CERBGEDXPJUUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1N)Br)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol](/img/structure/B15244972.png)
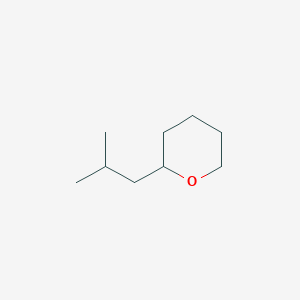
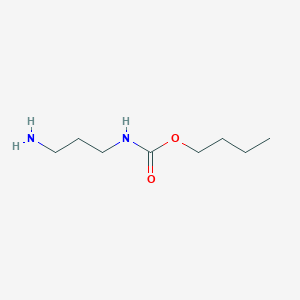
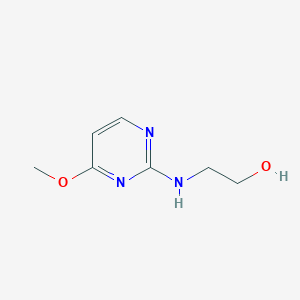
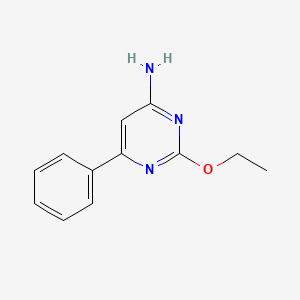
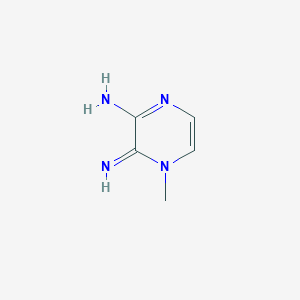
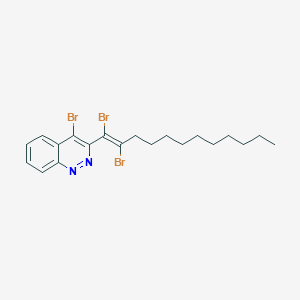
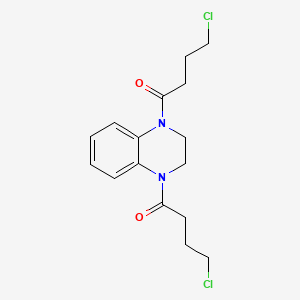
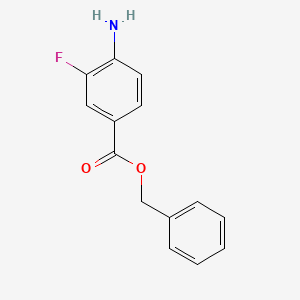
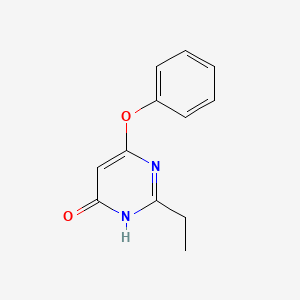
![7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B15245026.png)
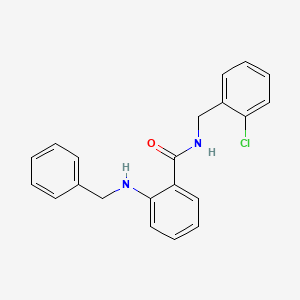
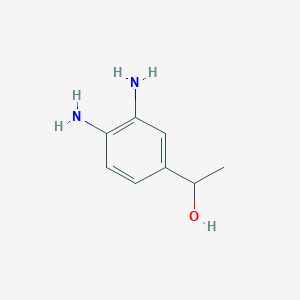
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
